molecular formula C27H44O2 B024208 7alpha-Hydroxy-4-cholesten-3-one CAS No. 3862-25-7

7alpha-Hydroxy-4-cholesten-3-one

Cat. No. B024208
CAS RN: 3862-25-7
M. Wt: 400.6 g/mol
InChI Key: IOIZWEJGGCZDOL-RQDYSCIWSA-N
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Description

7α-Hydroxy-4-cholesten-3-one is an intermediate in the biochemical synthesis of bile acids from cholesterol . It is a metabolite of cholesterol and acts as a potent agonist of the Liver X Receptor (LXR), playing a key role in regulating cholesterol metabolism .


Synthesis Analysis

The precursor of 7α-Hydroxy-4-cholesten-3-one, 7α-hydroxycholesterol, is produced from cholesterol by hepatic cholesterol 7α-hydroxylase (CYP7A1) . It is also used as a semiquantitative test for bile acid malabsorption (BAM) .


Molecular Structure Analysis

7α-Hydroxy-4-cholesten-3-one has a molecular formula of C27H44O2 and a molecular weight of 400.64 . It contains a total of 100 bonds, including 40 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 2 ten-membered rings .


Chemical Reactions Analysis

7α-Hydroxycholesterol is oxidized and isomerized to 4-cholesten-7alpha-ol-3-one (Homo sapiens) CYP8B1 12-hydroxylates 4CHOL7aOLONE (Homo sapiens) 4-cholesten-7alpha, 12alpha-diol-3-one is reduced to 5beta-cholesten-7alpha, 12alpha-diol-3-one (Homo sapiens) 4-cholesten-7alpha-ol-3-one is reduced to 5beta-cholestan-7alpha-ol-3-one (Homo sapiens) .


Physical And Chemical Properties Analysis

7α-Hydroxy-4-cholesten-3-one is a naturally occurring oxysterol and a metabolic intermediate within the cholesterol biosynthesis pathway . It is a potent agonist of the Liver X Receptor (LXR) and a key regulator of cholesterol metabolism .

Scientific Research Applications

  • Substrate Efficiency : It was found to be more efficient as a substrate for delta4-3-oxosteroid 5beta-reductase compared to its C29 analog, indicating a potential role in steroid metabolism (Aringer, 1975).

  • Biomarker for Bile Acid Biosynthesis : Highly sensitive and specific quantification methods in human serum have been developed, making it a valuable biomarker for bile acid biosynthesis (Honda et al., 2007).

  • Correlation with Cholesterol Hydroxylation Rates : Plasma levels of 7alpha-hydroxy-4-cholesten-3-one closely correlate with cholesterol 7alpha-hydroxylation rates in vivo, particularly in hyperlipidemic patients (Bertolotti et al., 2008).

  • Indicator of Hepatic Cholesterol Hydroxylase Activity : Its plasma level reflects the activity of hepatic cholesterol 7 alpha-hydroxylase in humans, which can be a sensitive method to determine relative rates of bile acid production (Axelson et al., 1991).

  • Study of Bile Acid Synthesis : Its metabolism has been studied in patients with bile fistula, highlighting its role as a natural intermediate in human bile acid synthesis (Hanson et al., 1973).

  • Extrahepatic Metabolism : There is significant extrahepatic metabolism of this compound, which serves as a suitable marker for bile acid synthesis activity in the liver (Lövgren-Sandblom et al., 2007).

  • Monitoring Hepatic Cholesterol Hydroxylase Activity : A method has been developed to monitor hepatic cholesterol 7alpha-hydroxylase activity using peripheral blood samples, aiding in understanding the regulation of bile acid synthesis in animals and humans (Gälman et al., 2003).

Safety And Hazards

7α-Hydroxy-4-cholesten-3-one is a naturally occurring oxysterol and a metabolic intermediate within the cholesterol biosynthesis pathway . It is a potent agonist of the Liver X Receptor (LXR) and a key regulator of cholesterol metabolism .

Future Directions

7α-Hydroxy-4-cholesten-3-one is an intermediate in the biochemical synthesis of bile acids from cholesterol . Its precursor, 7α-hydroxycholesterol, is produced from cholesterol by hepatic cholesterol 7α-hydroxylase (CYP7A1) . It is metabolized by the enzyme 7α-hydroxycholest-4-en-3-one 12α-hydroxylase to 7α,12α-dihydroxycholest-4-en-3-one and then to cholic acid, the major primary bile acid in humans . Alternatively, it can be converted into 5β-cholestane-3α,7α-diol and then to chenodeoxycholic acid, the other major primary bile acid in humans .

properties

IUPAC Name

(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h15,17-18,21-25,29H,6-14,16H2,1-5H3/t18-,21-,22+,23+,24-,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIZWEJGGCZDOL-RQDYSCIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10191938
Record name 7alpha-Hydroxy-4-cholesten-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7a-Hydroxy-cholestene-3-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001993
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

7alpha-Hydroxy-4-cholesten-3-one

CAS RN

3862-25-7
Record name 7α-Hydroxy-4-cholesten-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3862-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7alpha-Hydroxy-4-cholesten-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003862257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7alpha-Hydroxy-4-cholesten-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7a-Hydroxy-cholestene-3-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001993
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
547
Citations
F Freudenberg, F Gothe, F Beigel, C Rust… - The Journal of …, 2013 - Elsevier
… of the stable bile acid intermediate 7alpha-hydroxy-4-cholesten-3-one in peripheral blood … Serum concentrations of 7alpha-hydroxy-4-cholesten-3-one reflect bile acid synthesis in …
Number of citations: 30 www.sciencedirect.com
LJ Donato, A Lueke, SM Kenyon, JW Meeusen… - Clinical …, 2018 - Elsevier
… of serum 7alpha-hydroxy-4-cholesten-3-one, a surrogate marker of bile acid synthesis … cause of chronic diarrhea: diagnostic value of 7alpha-hydroxy-4-cholesten-3-one in serum …
Number of citations: 21 www.sciencedirect.com
L Kang, TM Connolly, N Weng, W Jian - Journal of Chromatography B, 2017 - Elsevier
… Correlation between plasma levels of 7alpha-hydroxy-4-cholesten-3-one and cholesterol … of the stable bile acid intermediate 7alpha-hydroxy-4-cholesten-3-one in peripheral blood …
Number of citations: 4 www.sciencedirect.com
AE DeBarber, WE Connor, AS Pappu, LS Merkens… - Clinica chimica acta, 2010 - Elsevier
… of the stable bile acid intermediate 7alpha-hydroxy-4-cholesten-3-one in peripheral blood … Highly sensitive quantification of 7alpha-hydroxy-4-cholesten-3-one in human serum by LC-…
Number of citations: 38 www.sciencedirect.com
L Aringer - Journal of Lipid Research, 1975 - ASBMB
… have been identified: 24alpha-ethyl-7alpha-hydroxy-4-cholesten-3-one, 24alpha-ethyl-7alpha,… Thus, 7alpha-hydroxy-4-cholesten-3-one was three to four times as efficiently reduced as …
Number of citations: 14 www.jlr.org
F Gothe, F Beigel, C Rust, M Hajji… - Journal of Crohn's …, 2014 - academic.oup.com
… Measurement of serum 7alpha-hydroxy-4-cholesten-3-one (or 7alphaC4), a surrogate test for … of the stable bile acid intermediate 7alpha-hydroxy-4-cholesten-3-one in peripheral blood …
Number of citations: 56 academic.oup.com
C Gälman, I Arvidsson, B Angelin, M Rudling - Journal of lipid research, 2003 - ASBMB
… Serum concentrations of 7alpha-hydroxy-4-cholesten-3-one reflect bile acid synthesis in … as a cause of chronic diarrhea: diagnostic value of 7alpha-hydroxy-4-cholesten-3-one in serum. …
Number of citations: 229 www.jlr.org
MV Boekschoten, MK Hofman… - The Journal of …, 2005 - academic.oup.com
… Significance of plasma 7alpha-hydroxy-4-cholesten-3-one and 27-hydroxycholesterol concentrations as markers for hepatic bile acid synthesis in cholesterol-fed rabbits …
Number of citations: 23 academic.oup.com
R Battat, M Duijvestein, NV Casteele, S Singh… - Clinical …, 2019 - Elsevier
… Measurement of serum 7alpha-hydroxy-4-cholesten-3-one (or 7alphaC4), a surrogate test for … cause of chronic diarrhea: diagnostic value of 7alpha-hydroxy-4-cholesten-3-one in serum …
Number of citations: 26 www.sciencedirect.com
C Steiner - 2011 - research-collection.ethz.ch
… Novel LC-MS/MS method for assay of 7alpha-hydroxy-4cholesten-3-one in human plasma. Evidence for a significant extrahepatic metabolism. J Chromatogr B Analyt Technol Biomed …
Number of citations: 2 www.research-collection.ethz.ch

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